2-methyl-4-oxo-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-4H-pyrido[1,2-a]pyrimidine-9-carboxamide
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Description
2-methyl-4-oxo-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-4H-pyrido[1,2-a]pyrimidine-9-carboxamide is a useful research compound. Its molecular formula is C20H16N4O2S and its molecular weight is 376.43. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with similar structures, such as thiazole derivatives, have been found to have diverse biological activities . They can act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives, which share a similar structure, have been found to interact with various biological targets to exert their effects . For instance, some thiazole derivatives have been found to inhibit collagen synthesis in various models by inactivating cells that are mainly responsible for collagen synthesis .
Biochemical Pathways
For instance, some thiazole derivatives can inhibit the mRNA expression of transforming growth factor-β1 (TGF-β1) in certain cells .
Result of Action
Similar compounds, such as thiazole derivatives, have been found to have various effects, such as anti-inflammatory, antimicrobial, antifungal, antiviral, and antitumor or cytotoxic effects .
Biological Activity
The compound 2-methyl-4-oxo-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-4H-pyrido[1,2-a]pyrimidine-9-carboxamide is a member of the pyrido[1,2-a]pyrimidine family, which has garnered attention for its diverse biological activities. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound, focusing on its antiviral, anticancer, and enzyme inhibitory properties.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that incorporate various heterocyclic structures. The process often includes the formation of the pyrido[1,2-a]pyrimidine core followed by functionalization to introduce the thiophene and carboxamide groups. The exact synthetic route can vary but generally follows established methodologies for pyrimidine derivatives.
Antiviral Activity
Research indicates that derivatives of pyrido[1,2-a]pyrimidines exhibit significant antiviral properties. For example, compounds structurally related to this compound have shown effectiveness against influenza viruses by inhibiting neuraminidase (NA) activity. In a study involving a library of compounds, several derivatives demonstrated half-maximal effective concentrations (EC50) below 20 μM against various strains of influenza A and B viruses without exhibiting cellular toxicity at higher concentrations .
Anticancer Activity
The anticancer potential of this compound has been explored through various studies focusing on its ability to inhibit tumor growth in different cancer cell lines. For instance, thieno[2,3-d]pyrimidine derivatives have been reported to suppress the growth of triple-negative breast cancer cells by targeting key signaling pathways such as epidermal growth factor receptor (EGFR) and vascular endothelial growth factor (VEGF) pathways . The compound's ability to inhibit dihydrofolate reductase (DHFR) also positions it as a candidate for further development in cancer therapy .
Enzyme Inhibition
The compound has been identified as a potent inhibitor of several key enzymes involved in cellular metabolism and proliferation. Notably, it exhibits inhibitory activity against DHFR and other kinases involved in cancer progression . This dual action not only contributes to its anticancer profile but also highlights its potential utility in treating diseases where these enzymes play critical roles.
Case Studies
Several studies have evaluated the biological activity of pyrido[1,2-a]pyrimidine derivatives:
- Antiviral Efficacy : A study screened over 7500 small organic compounds for antiviral activity against influenza viruses. Compounds similar to this compound showed promising results with effective inhibition at low micromolar concentrations .
- Anticancer Activity : In vitro assays demonstrated that thieno[2,3-d]pyrimidine derivatives exhibited cytotoxic effects against MDA-MB-231 breast cancer cells with inhibition rates ranging from 43% to 87% compared to control treatments . These findings suggest that structural modifications can enhance the efficacy of these compounds in targeting specific cancer types.
Properties
IUPAC Name |
2-methyl-4-oxo-N-[(2-thiophen-2-ylpyridin-3-yl)methyl]pyrido[1,2-a]pyrimidine-9-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O2S/c1-13-11-17(25)24-9-3-6-15(19(24)23-13)20(26)22-12-14-5-2-8-21-18(14)16-7-4-10-27-16/h2-11H,12H2,1H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIAUSQYIMDFOOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N2C=CC=C(C2=N1)C(=O)NCC3=C(N=CC=C3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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